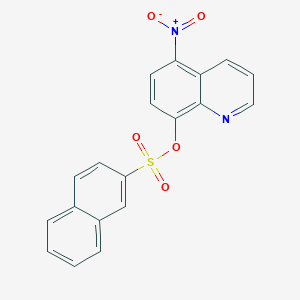![molecular formula C22H24N2O4 B11536588 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a dimethylaminophenyl group, and a phenylcarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethylaminophenyl Group: This step can be achieved through a substitution reaction where a dimethylaminophenyl group is introduced to the pyrrolone ring.
Addition of the Phenylcarbonyl Group: This step involves the addition of a phenylcarbonyl group to the structure, often through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The dimethylaminophenyl group can interact with receptors or enzymes, while the phenylcarbonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
- 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(4-chlorobenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H24N2O4/c1-23(2)17-11-9-15(10-12-17)19-18(20(26)16-7-4-3-5-8-16)21(27)22(28)24(19)13-6-14-25/h3-5,7-12,19,25-26H,6,13-14H2,1-2H3/b20-18+ |
InChIキー |
JMYIUNLSPUCIOZ-CZIZESTLSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCO |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11536505.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
![9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11536515.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)

![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11536537.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536540.png)
![2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11536554.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11536574.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
